molecular formula C16H21ClFN3O3 B1262574 N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride

N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride

Cat. No. B1262574
M. Wt: 357.81 g/mol
InChI Key: FAQGPGQGIRRZQZ-UHFFFAOYSA-N
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Description

N-[5-Fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide; hydron; chloride is a N-acyl-amino acid. It has a role as an anticoronaviral agent.

Scientific Research Applications

1. Pharmacological Properties

N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide; hydrochloride and similar compounds have shown potential in pharmacological research. For instance, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide has demonstrated high σ1 receptor affinity, indicating its potential in treating inflammatory pain (Navarrete-Vázquez et al., 2016). Similarly, compounds with structural similarities have been found effective in pre-clinical tests related to emesis and depression (Harrison et al., 2001).

2. Antifungal Applications

Some derivatives of this compound, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as fungicidal agents against Candida and Aspergillus species, showcasing their broad antifungal in vitro activity against various fungi species (Bardiot et al., 2015).

3. Potential in Antiplasmodial Research

Compounds structurally similar to N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide; hydrochloride have shown preliminary results in antiplasmodial activity against Plasmodium falciparum. This suggests their potential role in malaria research (Mphahlele et al., 2017).

4. Neurological Applications

Research into chiral alkoxymethyl morpholine analogs has found compounds with high selectivity and potency as dopamine D4 receptor antagonists, indicating their potential applications in neurological research (Witt et al., 2016).

5. Anti-inflammatory Activity

Derivatives of this compound, such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, have been synthesized and shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).

properties

Product Name

N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride

Molecular Formula

C16H21ClFN3O3

Molecular Weight

357.81 g/mol

IUPAC Name

N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C16H20FN3O3.ClH/c1-11(21)18-15-13-10-12(17)2-3-14(13)20(16(15)22)5-4-19-6-8-23-9-7-19;/h2-3,10,15H,4-9H2,1H3,(H,18,21);1H

InChI Key

FAQGPGQGIRRZQZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1C2=C(C=CC(=C2)F)N(C1=O)CCN3CCOCC3.Cl

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)F)N(C1=O)CCN3CCOCC3.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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